molecular formula C25H26N2O5S B11253805 N-(2-methoxybenzyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2-methoxybenzyl)-6-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11253805
M. Wt: 466.6 g/mol
InChI Key: FIWYONUHHFPFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-METHOXYPHENYL)METHYL]-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-6-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C25H26N2O5S/c1-17-8-11-20(12-9-17)33(29,30)27-16-24(32-23-13-10-18(2)14-21(23)27)25(28)26-15-19-6-4-5-7-22(19)31-3/h4-14,24H,15-16H2,1-3H3,(H,26,28)

InChI Key

FIWYONUHHFPFMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)C)C(=O)NCC4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-METHOXYPHENYL)METHYL]-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the use of Schiff bases reduction, where secondary amines are prepared via the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2-METHOXYPHENYL)METHYL]-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-METHOXYPHENYL)METHYL]-6-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties

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